
Cloperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La cloperidone est un dérivé de la quinazolinedione présentant des propriétés sédatives et antihypertensives notables. Elle a été découverte en 1965 par Miles Laboratories. Le composé s'est révélé avoir une activité significative par le biais d'observations comportementales sur divers modèles animaux, y compris les chiens et les chats .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la cloperidone implique la réaction de la 3-chlorophénylpiperazine avec la 3-(3-chlorophényl)-1-piperazinylpropylamine, suivie d'une cyclisation pour former la structure de la quinazolinedione. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylformamide et de catalyseurs comme le carbonate de potassium.
Méthodes de Production Industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir la cohérence et l'efficacité de la production.
Types de Réactions :
Oxydation : La this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle piperazine, conduisant à la formation de dérivés N-oxydes.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle quinazoline, le convertissant en dérivés dihydroquinazolines.
Substitution : La this compound peut participer à des réactions de substitution, en particulier au niveau du cycle aromatique, où les atomes d'halogène peuvent être remplacés par d'autres substituants.
Réactifs et Conditions Communs :
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque en présence d'un solvant comme l'acétonitrile.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des conditions anhydres.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux Produits :
Oxydation : Dérivés N-oxydes de la this compound.
Réduction : Dérivés dihydroquinazolines.
Substitution : Divers dérivés de quinazolinedione substitués en fonction du substituant introduit.
Applications De Recherche Scientifique
Clinical Applications
-
Schizophrenia Treatment
- Cloperidone has been shown to be effective in managing both positive and negative symptoms of schizophrenia. It acts primarily as a dopamine D2 receptor antagonist, which is crucial for alleviating psychotic symptoms. Studies indicate that this compound can be particularly beneficial for patients who are treatment-resistant, providing a viable alternative when standard treatments fail.
-
Bipolar Disorder
- Recent research suggests that this compound may serve as an adjunctive therapy for bipolar disorder. It has demonstrated potential in reducing manic and depressive episodes when used alongside mood stabilizers. However, further studies are necessary to confirm its efficacy and safety in this context.
-
Adjunctive Therapy in Treatment-Resistant Cases
- In cases where patients do not respond adequately to conventional antipsychotics, this compound has been investigated for its effectiveness as an add-on treatment. Some studies indicate it may help manage symptoms better than placebo or some other antipsychotics, though results can vary significantly among individuals.
Comparative Studies
A comparative analysis of this compound with other antipsychotics highlights its unique profile:
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Piperidine derivative | Effective for both positive and negative symptoms; fewer extrapyramidal side effects compared to typical antipsychotics. |
Haloperidol | Butyrophenone | Strong D2 receptor antagonist; high potency but more side effects. |
Risperidone | Benzisoxazole | Atypical antipsychotic; lower risk of extrapyramidal symptoms. |
Olanzapine | Thienobenzodiazepine | Broad spectrum activity; effective for mood stabilization. |
Quetiapine | Dibenzothiazepine | Sedative properties; used for bipolar disorder as well. |
This compound's structure allows it to balance efficacy and safety effectively, distinguishing it from both typical and atypical antipsychotics.
Case Studies
-
Case Study: Treatment-Resistant Schizophrenia
- A 45-year-old male diagnosed with treatment-resistant schizophrenia was switched from risperidone to this compound after experiencing severe side effects. Following the switch, the patient reported significant improvement in symptoms without the debilitating side effects associated with previous medications.
-
Case Study: Bipolar Disorder Management
- A 30-year-old female with bipolar disorder was treated with a combination of mood stabilizers and this compound during a manic episode. The introduction of this compound led to a rapid decrease in manic symptoms within two weeks, demonstrating its potential utility as an adjunctive therapy.
Mécanisme D'action
Cloperidone exerts its effects primarily through the inhibition of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. By inhibiting CYP2C9, this compound can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions . The compound also interacts with neurotransmitter receptors, contributing to its sedative and antihypertensive effects .
Comparaison Avec Des Composés Similaires
Iloperidone: Another quinazolinedione derivative with antipsychotic properties.
Domperidone: A dopamine receptor blocker used as an antiemetic.
Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.
Uniqueness of Cloperidone: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .
Activité Biologique
Cloperidone is a butyrophenone antipsychotic that exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 2C9 (CYP2C9). This article explores its biological activity, including mechanisms of action, metabolism, and implications for drug interactions and toxicity.
This compound primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotics. This action helps alleviate symptoms of psychosis. Additionally, this compound has been identified as a strong inhibitor of CYP2C9, an enzyme involved in the metabolism of various drugs. The inhibition of CYP2C9 can lead to increased plasma levels of co-administered drugs metabolized by this pathway, potentially resulting in adverse drug reactions.
Inhibition of CYP2C9
Recent studies have demonstrated that this compound is a potent inhibitor of CYP2C9 with an IC50 value reported at approximately 17.7 μM . This inhibition can significantly impact the pharmacokinetics of other medications metabolized by CYP2C9.
Compound | IC50 (μM) |
---|---|
This compound | 17.7 |
Vatalanib | 0.067 |
Piriqualone | Not specified |
Ticagrelor | Not specified |
This table summarizes the IC50 values for this compound and other compounds known to inhibit CYP2C9. The lower the IC50 value, the stronger the inhibitor.
Metabolism and Toxicological Studies
This compound undergoes extensive metabolism, primarily through hydroxylation and N-dealkylation pathways. The metabolites produced can exhibit varying degrees of toxicity. For instance, studies using HepG2 cells (a human liver cancer cell line) have shown that this compound and its metabolites can induce cytotoxic effects .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on HepG2 cells expressing CYP2C9 activity. The results indicated that this compound not only inhibited CYP2C9 but also exhibited dose-dependent cytotoxicity. This raises concerns regarding its safe use in patients receiving other medications metabolized by this enzyme.
Clinical Implications
The strong inhibition of CYP2C9 by this compound necessitates careful consideration when prescribing this medication alongside other drugs that are substrates of this enzyme. The potential for drug-drug interactions could lead to increased toxicity or therapeutic failure in patients.
Notable Findings from Research
- This compound has been identified as a significant inhibitor in a study involving machine learning approaches to predict CYP2C9 inhibitors .
- The interaction with CYP2C9 can lead to altered pharmacokinetics of commonly prescribed medications such as warfarin and phenytoin, necessitating dose adjustments and close monitoring .
Propriétés
Numéro CAS |
4052-13-5 |
---|---|
Formule moléculaire |
C21H23ClN4O2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
Clé InChI |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Key on ui other cas no. |
4052-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.